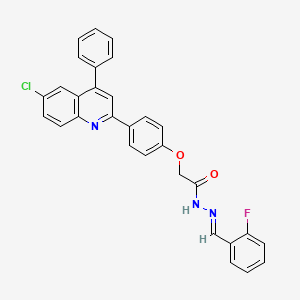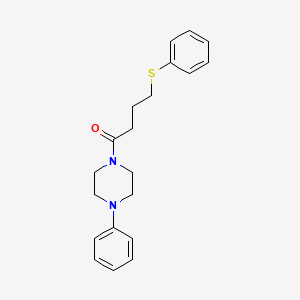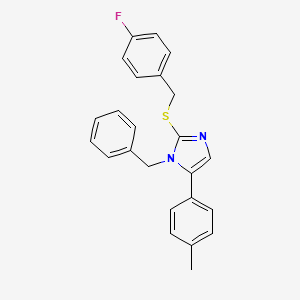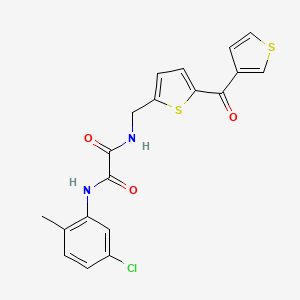![molecular formula C15H14ClNO2 B2961911 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide CAS No. 861433-32-1](/img/structure/B2961911.png)
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 861433-32-1 . It has a molecular weight of 275.73 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) . In the molecule, the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.73 g/mol . It is a powder in physical form . The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) .
Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
Acetochlor, alachlor, butachlor, and metolachlor are chloroacetamide herbicides with structures related to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide. These herbicides undergo complex metabolic activation, producing intermediates like CDEPA and CMEPA, which are further metabolized in liver microsomes. The study shows the metabolic pathways of these herbicides in human and rat liver microsomes, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds structurally related to this compound, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, were synthesized and tested for anticancer, anti-inflammatory, and analgesic activities. The study highlighted compound 3c as a potential therapeutic agent due to its significant activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of acetaminophen, a compound with a similar acetamide group to this compound, was conducted using TiO2 nanoparticles. The study revealed efficient degradation and mineralization processes under UV irradiation, offering insights into environmental remediation methods for similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Transformation and Toxicity of Chloroacetamide Herbicides
The transformation of acetaminophen by chlorination produces toxic compounds like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. This process is relevant to this compound as it shares structural similarities. Understanding the transformation products and pathways can aid in assessing environmental and health impacts (Bedner & Maccrehan, 2006).
Synthesis of Analogs and Derivatives
Research on the synthesis of derivatives and analogs of compounds related to this compound contributes to drug discovery and design. This includes exploring novel synthetic routes and evaluating the biological activities of the synthesized compounds, which is crucial for developing new therapeutic agents (Reddy, Reddy, & Dubey, 2014).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNUXFLICWMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)



![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

